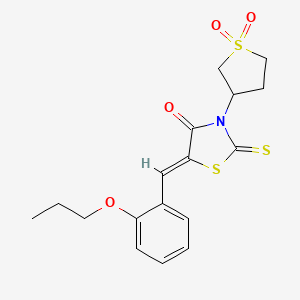
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes thiazolidine and thiolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the propoxyphenyl group through a series of condensation reactions. The final step involves the formation of the thiolane ring under specific conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine and thiolane derivatives, such as:
- 3-[(5Z)-4-OXO-5-[(2-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE
- 3-[(5Z)-4-OXO-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE
Uniqueness
What sets 3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H19NO4S3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H19NO4S3/c1-2-8-22-14-6-4-3-5-12(14)10-15-16(19)18(17(23)24-15)13-7-9-25(20,21)11-13/h3-6,10,13H,2,7-9,11H2,1H3/b15-10- |
InChI Key |
HTQJRKXFLJRZSI-GDNBJRDFSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126559.png)
![Diprop-2-en-1-yl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11126567.png)
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126573.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11126575.png)
![3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126580.png)
![5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B11126592.png)

![methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B11126600.png)
![1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126605.png)
![N-(2-fluorophenyl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B11126606.png)
![N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide](/img/structure/B11126612.png)
![(4-ethylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11126617.png)
![N-(2-hydroxyphenyl)-2-[2-isobutyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide](/img/structure/B11126618.png)
![7-Chloro-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126620.png)
